
BMS-262084
Vue d'ensemble
Description
BMS-262084 est un inhibiteur de petite molécule qui cible le facteur XIa, une enzyme clé de la cascade de coagulation. Ce composé est caractérisé par sa structure de 4-carboxy-2-azétidinone et est connu pour son inhibition irréversible du facteur XIa. This compound a montré un potentiel significatif en thérapie antithrombotique en raison de sa sélectivité et de son efficacité .
Méthodes De Préparation
La synthèse de BMS-262084 implique plusieurs étapes clés. Le composé est généralement synthétisé par estérification d'une molécule précurseur avec du bicarbonate de sodium, de l'iodure de tétrabutylammonium et du bromure de benzyle dans du diméthylformamide. Cette réaction donne un ester benzylique, qui est ensuite condensé avec du N-tert-butylpipérazine-1-carboxamide et du phosgène en présence de triéthylamine dans du toluène pour produire le précurseur protégé . Le produit final est obtenu après des étapes de déprotection et de purification.
Analyse Des Réactions Chimiques
BMS-262084 subit diverses réactions chimiques, impliquant principalement son interaction avec le facteur XIa. Le composé présente une inhibition irréversible du facteur XIa en formant une liaison covalente avec le site actif de l'enzyme. Cette inhibition est hautement sélective, this compound présentant une sélectivité plus de 70 fois supérieure pour le facteur XIa humain par rapport à d'autres protéases telles que la tryptase, la trypsine, l'urokinase, la kallicréine plasmatique, la plasmine, la thrombine et le facteur IXa . Le principal produit de cette réaction est le complexe inactivé facteur XIa-BMS-262084.
Applications de la recherche scientifique
This compound a été largement étudié pour ses propriétés antithrombotiques. Des études in vitro et in vivo ont démontré son efficacité dans la prévention de la thrombose avec un allongement minimal du temps de saignement . Le composé a été évalué dans divers modèles animaux, y compris la thrombose artério-veineuse, la thrombose veineuse et la thrombose artérielle carotidienne induite par électrolyse . This compound a également été utilisé comme biomarqueur pharmacodynamique dans des études ex vivo, où il a montré des augmentations dose-dépendantes du temps de céphaline activée sans affecter le temps de prothrombine ou le temps de thrombine .
Mécanisme d'action
This compound exerce ses effets en inhibant irréversiblement le facteur XIa, une enzyme impliquée dans la voie intrinsèque de la cascade de coagulation. Le composé se lie de manière covalente au site actif du facteur XIa, empêchant l'enzyme de catalyser la conversion du facteur XI en facteur XIa. Cette inhibition perturbe l'amplification de la cascade de coagulation, réduisant ainsi la formation de thrombus . This compound inhibe également la tryptase humaine, bien qu'avec une puissance inférieure à celle du facteur XIa .
Applications De Recherche Scientifique
BMS-262084 is a small molecule inhibitor of Factor XIa (FXIa) developed by Bristol-Myers Squibb . It is a monocyclic 4-carboxy-2-azetidinone that irreversibly inhibits the active site of human FXIa . While it has shown promise as an antithrombotic agent, research is still in the preclinical stages .
Scientific Research Applications
This compound is a selective inhibitor of FXIa, with a potency of 2.8 nM against human FXIa . It works by forming a covalent bond with the active site serine residue of FXIa, leading to irreversible inhibition .
Pharmacological Properties
- Selectivity this compound is highly selective for FXIa compared to other coagulation proteases such as FXa, FIXa, FVIIa, FXIIa, plasma kallikrein, and factors involved in fibrinolysis . It has a 12,000-fold specificity over FXa and 3,800-fold specificity over thrombin .
- In vitro effects this compound prolongs activated partial thromboplastin time (aPTT) in rabbit plasma, but does not prolong prothrombin time (PT), thrombin time (TT), or HepTest .
- In vivo effects this compound has demonstrated dose-dependent antithrombotic effects in rabbits, reducing thrombus weight and increasing blood flow in arteriovenous-shunt thrombosis (AVST), venous thrombosis (VT), and electrolytic-mediated carotid arterial thrombosis (ECAT) models .
Antithrombotic Potential
This compound has shown antithrombotic effects in animal models . In rats, intravenous administration of this compound reduced thrombus weight and increased carotid blood flow in a model of FeCl3-induced carotid artery injury . It also significantly decreased thrombus weight in a rat model of FeCl3-induced injury of the vena cava, which is a venous thrombosis model .
Bleeding Risk
In animal studies, this compound did not increase bleeding time in models such as cuticle incision, template incision of the renal cortex, or puncture of small mesenteric blood vessels . However, one study noted that a high dose of this compound slightly, but significantly, increased cuticle bleeding time .
Comparison with FXa Inhibitors
In an ex-vivo model, this compound was studied alongside apixaban and rivaroxaban, which are known FXa inhibitors . While FXa inhibitors completely blocked tissue factor-dependent platelet aggregation, this compound did not affect tissue factor-induced platelet aggregation, even at high concentrations .
Data Table
Case Studies
While the search results don't provide specific human case studies involving this compound, they do offer data from animal models that can be considered as preclinical case studies:
Rabbit Arteriovenous-Shunt Thrombosis (AVST) Model
In this model, this compound produced dose-dependent antithrombotic effects in rabbits with an antithrombotic ED50 (dose that reduced thrombus weight or increased blood flow by 50% of the control) of 0.4 mg/kg/h IV .
Rat model of FeCl3-induced carotid artery injury
Intravenous administration of this compound reduced thrombus weight and increased carotid blood flow .
These animal models suggest that this compound has the potential to prevent thrombosis in humans .
Other Applications
Mécanisme D'action
BMS-262084 exerts its effects by irreversibly inhibiting factor XIa, an enzyme involved in the intrinsic pathway of the coagulation cascade. The compound binds covalently to the active site of factor XIa, preventing the enzyme from catalyzing the conversion of factor XI to factor XIa. This inhibition disrupts the amplification of the coagulation cascade, thereby reducing thrombus formation . This compound also inhibits human tryptase, although with lower potency compared to factor XIa .
Comparaison Avec Des Composés Similaires
BMS-262084 est unique en raison de sa haute sélectivité et de son inhibition irréversible du facteur XIa. Des composés similaires incluent BMS-654457, un inhibiteur réversible et direct du facteur XIa, et d'autres inhibiteurs de petite molécule ciblant le facteur Xa et la thrombine . Comparé à ces composés, this compound offre l'avantage d'une inhibition irréversible, ce qui peut fournir des effets antithrombotiques plus durables .
Références
Activité Biologique
BMS-262084 is a small-molecule inhibitor designed to selectively target Factor XIa (FXIa), a key player in the coagulation cascade. This compound has garnered attention for its potential in antithrombotic therapy due to its unique mechanism of action and favorable pharmacological profile. Below, we explore the biological activity of this compound through various studies, including in vitro and in vivo experiments, highlighting its efficacy, selectivity, and safety.
This compound is characterized as a 4-carboxy-2-azetidinone-containing irreversible inhibitor of FXIa. It operates by forming a covalent bond with the active site serine residue of FXIa, leading to irreversible inhibition. The compound exhibits a high potency with an IC50 value of 2.8 nM , indicating strong efficacy in blocking FXIa activity .
In Vitro Studies
In vitro studies have demonstrated that this compound significantly prolongs activated partial thromboplastin time (aPTT) without affecting prothrombin time (PT) or thrombin time (TT). The effective concentration required to double aPTT (EC(2x)) was found to be 10.6 μM in rabbit plasma . Additionally, this compound did not alter platelet aggregation induced by ADP or collagen, suggesting minimal impact on platelet function .
Antithrombotic Effects
This compound has been evaluated in various animal models for its antithrombotic properties:
- Arteriovenous-Shunt Thrombosis (AVST) : The compound demonstrated an antithrombotic ED(50) of 0.4 mg/kg/h .
- Venous Thrombosis (VT) : ED(50) was observed at 0.7 mg/kg/h .
- Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) : ED(50) reached 1.5 mg/kg/h .
These results indicate that this compound effectively prevents thrombosis with minimal bleeding time effects, showcasing its potential as a safer alternative to traditional anticoagulants.
Safety Profile
In terms of safety, this compound produced only a modest increase in bleeding time (BT) at higher doses, with fold-increases recorded at 1.17 ± 0.04 and 1.52 ± 0.07 for doses of 3 mg/kg/h and 10 mg/kg/h , respectively . This suggests that the compound may offer a favorable balance between efficacy and safety.
Comparative Studies
This compound has been compared with other anticoagulants such as apixaban and rivaroxaban in ex vivo models. Unlike FXa inhibitors, this compound did not affect tissue factor-induced platelet aggregation even at concentrations up to 10 μM , indicating its specificity for FXIa over other pathways involved in coagulation .
Case Studies and Clinical Insights
Recent studies have explored the role of FXI inhibition in various clinical contexts, including cancer-associated thrombosis. Research indicates that inhibiting FXI may prevent postoperative venous thromboembolism without significantly impacting hemostasis, making this compound a candidate for further clinical evaluation .
Summary Table of Key Findings
Study Type | Parameter | Result |
---|---|---|
In Vitro | IC50 | 2.8 nM |
In Vitro | EC(2x) for aPTT | 10.6 μM |
In Vivo | ED(50) AVST | 0.4 mg/kg/h |
In Vivo | ED(50) VT | 0.7 mg/kg/h |
In Vivo | ED(50) ECAT | 1.5 mg/kg/h |
Safety | Bleeding Time Increase | 1.17 ± 0.04 (3 mg/kg/h), 1.52 ± 0.07 (10 mg/kg/h) |
Propriétés
IUPAC Name |
(2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQITSPGQORDA-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2[C@@H]([C@H](C2=O)CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253174-92-4 | |
Record name | BMS-262084 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253174924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-262084 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IR71971G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.